4-Ethylpyridine: A Technical Guide for Researchers and Drug Development Professionals
4-Ethylpyridine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on 4-Ethylpyridine (CAS Number: 536-75-4)
Abstract
This technical guide provides a comprehensive overview of 4-Ethylpyridine, a heterocyclic organic compound of significant interest in chemical synthesis and drug discovery. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its applications, particularly as a building block in the pharmaceutical industry. Safety and handling information are also included to ensure its proper use in a laboratory setting. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the utility and chemistry of 4-Ethylpyridine.
Introduction
4-Ethylpyridine is an organic compound belonging to the pyridine (B92270) family, characterized by a pyridine ring substituted with an ethyl group at the fourth position.[1] Its unique chemical structure and reactivity make it a valuable intermediate in the synthesis of a variety of more complex molecules.[2] The nitrogen atom in the pyridine ring imparts basic properties to the molecule, allowing it to participate in a range of chemical reactions such as alkylation and acylation.[1] This versatility has led to its use in the synthesis of pharmaceuticals, agrochemicals, and as a ligand in coordination chemistry.[1][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Ethylpyridine is presented in Table 1. This data is essential for its handling, storage, and application in experimental procedures.
Table 1: Physicochemical Properties of 4-Ethylpyridine
| Property | Value | Reference(s) |
| CAS Number | 536-75-4 | [1] |
| Molecular Formula | C₇H₉N | [1] |
| Molecular Weight | 107.15 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Distinctive, unpleasant | [3] |
| Boiling Point | 168 °C (lit.) | |
| Melting Point | -91 °C | [5] |
| Density | 0.942 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.501 (lit.) | |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [3][6] |
| pKa | 5.87 (+1) (25°C) | [3] |
| Flash Point | 50 °C (122.0 °F) - closed cup |
Synthesis of 4-Ethylpyridine
4-Ethylpyridine can be synthesized through various methods. One of the most effective preparations involves the reaction of pyridine with acetic anhydride (B1165640) in the presence of zinc dust.[6]
Experimental Protocol: Synthesis from Pyridine and Acetic Anhydride
This protocol is adapted from a procedure published in Organic Syntheses.[7]
Materials and Equipment:
-
Pyridine (dry)
-
Acetic anhydride
-
Zinc dust (activated)
-
Acetic acid
-
40% aqueous sodium hydroxide (B78521) solution
-
Solid potassium carbonate
-
5-L three-necked round-bottomed flask
-
Hershberg stirrer
-
Thermometer
-
Reflux condenser
-
Cooling bath (water)
-
Steam distillation apparatus
-
Separatory funnel
-
Fractional distillation column (e.g., Fenske-type)
Procedure:
-
Reaction Setup: In a 5-L three-necked round-bottomed flask equipped with a Hershberg stirrer and a thermometer, combine 1500 mL of acetic anhydride and 300 g (306 mL, 3.80 moles) of dry pyridine.
-
Addition of Zinc: Over a period of 3 hours, add 300 g (4.6 gram atoms) of activated zinc dust in small portions (5–10 g) while stirring. Maintain the reaction temperature between 25° and 30 °C, using a water bath for cooling as the reaction is exothermic. The reaction mixture will turn green after approximately 20 minutes.[7]
-
Addition of Acetic Acid and More Zinc: After the initial zinc addition, add 300 mL of acetic acid to the mixture and attach a reflux condenser to the flask. Add another 120 g (1.83 gram atoms) of zinc dust in small portions. The reaction may become vigorous. Reflux the mixture with stirring for 30 minutes.[7]
-
Final Zinc Addition and Reflux: Add a final portion of 180 g (2.75 gram atoms) of zinc dust all at once and continue to reflux for an additional 30 minutes.[7]
-
Work-up: Allow the flask to cool and transfer the contents to a larger flask. Cautiously neutralize the mixture with 2 L of a 40% aqueous sodium hydroxide solution.
-
Steam Distillation: Steam distill the mixture until approximately 3 L of distillate is collected. The distillate will separate into two layers.
-
Extraction: Saturate the distillate with 1.5–1.8 kg of solid potassium carbonate. Separate the organic layer. Extract the remaining aqueous layer twice with 150 mL portions of chloroform.[7]
-
Purification: Combine the organic layer and the chloroform extracts. Dry the combined organic phase and remove the chloroform by distillation. Fractionally distill the residue to obtain pure 4-ethylpyridine, which has a boiling point of 163–165 °C at 760 mmHg.[7]
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4-Ethylpyridine.
Applications in Drug Development and Research
4-Ethylpyridine serves as a crucial building block in the synthesis of various pharmaceutical compounds.[3] The pyridine scaffold is a common feature in many FDA-approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[8]
While specific drugs derived directly from 4-Ethylpyridine are not extensively detailed in publicly available literature, its role as a precursor is significant. For instance, it is known that 4-Ethylpyridine derivatives can modulate the affinity of ligands for nicotinic receptors in the brain.[1] This suggests potential applications in the development of therapeutics for neurological disorders.
Furthermore, pyridine derivatives are investigated for their potential as anticancer agents.[9] The structural features of these derivatives, such as the presence and position of substituents, can significantly influence their antiproliferative activity.[8] Research in this area often involves the synthesis of novel pyridine-containing molecules and their subsequent evaluation against various cancer cell lines.
In analytical chemistry, 4-Ethylpyridine is used to study the influence of counter-anion concentration on analyte retention in high-performance liquid chromatography (HPLC). It also participates in metal-ligand interactions, for example with Zn-porphyrin, which can be studied by mass spectrometry.[10]
Safety and Handling
4-Ethylpyridine is a flammable liquid and vapor and should be handled with appropriate safety precautions.[11][12] It can cause skin and eye irritation and may cause respiratory irritation.[11]
Table 2: GHS Hazard Information for 4-Ethylpyridine
| Hazard Class | Category |
| Flammable liquids | 3 |
| Skin corrosion/irritation | 2 |
| Serious eye damage/eye irritation | 2 |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 |
Handling and Storage Recommendations:
-
Keep away from heat, sparks, open flames, and hot surfaces.[13]
-
Keep the container tightly closed in a dry and well-ventilated place.[12]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[14]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[13]
-
Store in a flammables area.[12]
Conclusion
4-Ethylpyridine is a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its well-defined chemical properties and reactivity make it a valuable tool for researchers. The detailed synthesis protocol provided in this guide offers a practical method for its preparation in a laboratory setting. As research into pyridine-based pharmaceuticals continues to expand, the importance of building blocks like 4-Ethylpyridine is likely to grow, paving the way for the development of new therapeutic agents.
References
- 1. CAS 536-75-4: 4-Ethylpyridine | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 4-Ethylpyridine [drugfuture.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Ethylpyridine 98 536-75-4 [sigmaaldrich.com]
- 11. 4-Ethylpyridine | C7H9N | CID 10822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
